molecular formula C19H21N3O3 B2525191 2-(4-ethoxyphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide CAS No. 2415602-04-7

2-(4-ethoxyphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide

Cat. No.: B2525191
CAS No.: 2415602-04-7
M. Wt: 339.395
InChI Key: YKEMDCQOTCTHHL-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as the 4-ethoxyphenyl and 1-methyl-1H-pyrazol-5-yl groups, followed by their coupling with the furan-2-ylmethyl moiety. Common reagents used in these steps include ethyl iodide, pyrazole, and furan derivatives. The final step involves the formation of the acetamide linkage under controlled conditions, often using acetic anhydride or acetyl chloride as the acetylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the implementation of green chemistry principles to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide
  • 2-(4-chlorophenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide

Uniqueness

2-(4-ethoxyphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-3-24-15-6-4-14(5-7-15)12-19(23)20-13-16-8-9-18(25-16)17-10-11-21-22(17)2/h4-11H,3,12-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEMDCQOTCTHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2=CC=C(O2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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